(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide
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Overview
Description
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide is an organic compound with a unique structure that includes a morpholine ring substituted with two methyl groups and a carbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide typically involves the reaction of 2,6-dimethylmorpholine with a suitable thiocarbonyl reagent. One common method is the reaction of 2,6-dimethylmorpholine with carbon disulfide in the presence of a base, such as sodium hydroxide, to form the corresponding carbothioamide.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S,6R)-2,6-dimethylmorpholine-4-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
(2R,6S)-2,6-Dimethylmorpholine hydrochloride: A related compound with similar structural features but different functional groups.
(2R,6S)-2,6-Dimethylmorpholine-4-carboxamide: Another similar compound with a carboxamide group instead of a carbothioamide group.
Uniqueness
(2S,6R)-2,6-dimethylmorpholine-4-carbothioamide is unique due to its specific substitution pattern and the presence of the carbothioamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1195769-78-8 |
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Molecular Formula |
C7H14N2OS |
Molecular Weight |
174.27 g/mol |
IUPAC Name |
(2R,6S)-2,6-dimethylmorpholine-4-carbothioamide |
InChI |
InChI=1S/C7H14N2OS/c1-5-3-9(7(8)11)4-6(2)10-5/h5-6H,3-4H2,1-2H3,(H2,8,11)/t5-,6+ |
InChI Key |
ONKFTZYXAPKTNF-OLQVQODUSA-N |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C(=S)N |
Canonical SMILES |
CC1CN(CC(O1)C)C(=S)N |
Origin of Product |
United States |
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